2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-11-9-13(19-10-12(11)16)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPNFDMUNLREJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 5-Fluoro-4-methylpyridine-2-carboxylic acid: This can be synthesized from 2-amino-5-methylpyridine via diazotization and subsequent fluorination.
Formation of 5-Fluoro-4-methylpyridine-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with piperazine: The acid chloride is reacted with piperazine to form the piperazinyl derivative.
Cyclization with pyrimidine: Finally, the piperazinyl derivative is cyclized with a pyrimidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyrimidine ring.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the rings.
Scientific Research Applications
Research indicates that this compound exhibits several noteworthy biological activities:
Anticancer Activity
Compounds structurally similar to 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine have shown promising anticancer properties. Studies demonstrate that piperazine derivatives can inhibit the proliferation of various cancer cell lines, including:
- L1210 mouse leukemia cells : Compounds have shown IC₅₀ values in the nanomolar range, indicating potent cytotoxicity.
The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, enhanced by the fluorinated pyridine moiety which increases binding affinity and selectivity.
Monoamine Oxidase Inhibition
This compound has also been studied for its potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This is relevant for treating neurodegenerative disorders. Similar compounds have demonstrated IC₅₀ values as low as 0.013 µM , indicating strong inhibitory activity.
Inhibition of Cancer Cell Proliferation
A series of studies evaluated the cytotoxic effects of piperazine derivatives against cancer cell lines. Notable findings include:
- Structural modifications significantly impacted cytotoxicity profiles.
- Certain analogs exhibited greater potency than established chemotherapeutics like bleomycin .
Neuroprotective Effects
In research focused on MAO inhibitors, compounds similar to this one demonstrated reversible and competitive inhibition characteristics, suggesting their potential as neuroprotective agents.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s 5-fluoro-4-methylpyridine-2-carbonyl group introduces steric and electronic effects distinct from sulfur/sulfonyl (Compounds 21, 10) or ether-linked (Compounds 22, 25) substituents. These differences influence solubility, metabolic stability, and receptor affinity.
- Synthetic Efficiency : Higher yields (e.g., 87% for Compound 21) correlate with less sterically hindered substituents, whereas bulkier groups (e.g., sulfonyl in Compound 10) reduce yields but enhance thermal stability (higher melting points) .
Pharmacological and Enzymatic Comparisons
CYP2D6 Inhibition
The target compound’s structural analog, SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine), is a potent mechanism-based CYP2D6 inhibitor. Key parameters include:
Comparison :
- The target compound’s 5-fluoro-4-methylpyridine-2-carbonyl group may enhance CYP2D6 affinity compared to SCH 66712’s imidazole-methyl substituent, but this requires experimental validation.
- Sulfur-containing analogs (e.g., Compound 21) are less likely to inhibit CYP enzymes due to reduced electrophilicity compared to carbonyl or sulfonyl groups .
Receptor Binding
Piperazine-pyrimidine derivatives often target dopamine or serotonin receptors. For example:
- Haloperidol analogs (e.g., Compound 24) retain affinity for D$_2$ receptors but with reduced extrapyramidal side effects due to modified substituents .
- The target compound’s pyridine-carbonyl group may favor interactions with adenosine or kinase receptors, a hypothesis supported by the prevalence of similar motifs in kinase inhibitors .
Biological Activity
2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.34 g/mol. The structural components include a piperazine moiety, a pyrimidine ring, and a fluorinated pyridine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F2N5O2 |
| Molecular Weight | 349.34 g/mol |
| IUPAC Name | 5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
| CAS Number | 2549005-78-7 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing piperazine and pyrimidine structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. In vitro assays demonstrated that these compounds could induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. The presence of the fluorinated pyridine moiety enhances the interaction with microbial targets, leading to increased efficacy against both gram-positive and gram-negative bacteria. Studies suggest that these derivatives can disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, particularly in pathways related to cancer growth and inflammation.
- Cell Membrane Interaction : The piperazine portion may facilitate interactions with cellular membranes, enhancing uptake and bioavailability .
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that modifications on the piperazine and pyrimidine rings can significantly influence its biological activity. For example:
- Fluorination : The presence of fluorine atoms has been associated with increased potency due to enhanced binding affinity to target proteins.
- Piperazine Substituents : Variations in the substituents on the piperazine ring can alter pharmacokinetic properties, including solubility and metabolic stability .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Models : In studies involving MCF-7 cells, compounds with similar structures displayed a synergistic effect when combined with doxorubicin, leading to enhanced cytotoxicity compared to either agent alone .
- Antibacterial Testing : Compounds structurally related to this compound were tested against resistant strains of bacteria, demonstrating significant inhibitory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
